4-Bromo-3-(methoxymethoxy)benzoic acid
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Overview
Description
4-Bromo-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxymethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methoxymethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chlorobenzene . The reaction conditions often include refluxing the mixture to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs a boron reagent and a palladium catalyst to couple a brominated benzoic acid derivative with a methoxymethoxy-substituted phenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of safer brominating agents like NBS is preferred to minimize hazards associated with molecular bromine .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acids.
Scientific Research Applications
4-Bromo-3-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-3-ethoxymethyl-benzoic acid: Similar structure with an ethoxymethyl group instead of methoxymethoxy.
2-Bromo-5-carboxyanisole: Another brominated benzoic acid derivative with different substitution.
Uniqueness
4-Bromo-3-(methoxymethoxy)benzoic acid is unique due to the presence of both bromine and methoxymethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H9BrO4 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-bromo-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
AJFMLXATYWWZJD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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